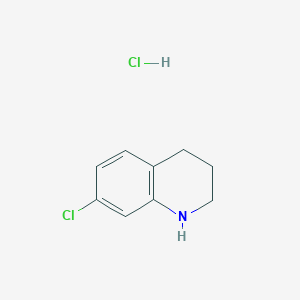

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Übersicht

Beschreibung

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 7th position of the quinoline ring and a hydrochloride group. This compound is significant in various fields, including medicinal chemistry and organic synthesis .

Wirkmechanismus

Mode of Action

It is known that tetrahydroquinolines, a class of compounds to which this compound belongs, are produced by the hydrogenation of quinolines . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that tetrahydroquinolines can act as hydrogen-donor solvents in coal liquifaction , suggesting that they may influence redox reactions and energy metabolism pathways.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . This suggests that light, moisture, and temperature may influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of 7-chloroquinoline followed by reductive amination. One common method includes the use of 2-nitroarylketones and aldehydes under hydrogenation conditions with 5% palladium on carbon as a catalyst . Another method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to facilitate the reduction and amination steps.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be further reduced to form fully saturated quinoline derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to enhance the efficacy of drugs targeting neurological disorders and other medical conditions. Notably, it has been investigated for its potential therapeutic effects against various diseases, including:

- Neurodegenerative Disorders : The compound is explored for its role in developing treatments for conditions like Alzheimer's and Parkinson's disease.

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Biochemical Research

In biochemical studies, this compound is utilized to explore neurotransmitter mechanisms. It aids researchers in understanding brain function and developing new treatments for mental health conditions. Its structural similarity to naturally occurring alkaloids makes it a valuable compound for investigating biological pathways and interactions .

Organic Synthesis

This compound is a versatile building block in organic chemistry. It is used to create complex molecular structures and heterocyclic compounds. Its ability to participate in various chemical reactions makes it an essential component in the synthesis of new materials and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify other compounds. Its presence can improve the accuracy of chemical analyses and facilitate the development of new analytical techniques .

Material Science

The compound can be incorporated into polymer formulations to enhance material properties. Applications include coatings and adhesives where improved durability and performance are required .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Recent investigations have focused on the anticancer potential of derivatives of this compound:

- Synthetic derivatives were tested against human cancer cell lines with some exhibiting IC50 values in the low micromolar range.

- Modifications to side chains significantly influenced anticancer activity; compounds with hydrophobic side chains showed enhanced efficacy against cancer cells .

Antimalarial Activity

Research into antimalarial properties found that derivatives based on 7-chloroquinoline showed improved activity against Plasmodium falciparum, with specific modifications achieving IC50 values lower than existing treatments.

Vergleich Mit ähnlichen Verbindungen

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but with an isoquinoline core.

7-Chloroquinoline: Lacks the tetrahydro component.

1,2,3,4-Tetrahydroquinoline: Lacks the chlorine atom.

Uniqueness: 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both the chlorine atom and the tetrahydroquinoline structure, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Biologische Aktivität

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

- Chemical Formula : C9H11Cl2N

- Molecular Weight : 202.10 g/mol

- CAS Number : 90562-34-8

This compound is characterized by a chlorine atom at the 7th position of the quinoline ring and a hydrochloride group. It is a derivative of tetrahydroquinoline and exhibits unique chemical reactivity and biological properties compared to its parent compound.

This compound acts through several mechanisms:

- Antioxidant Properties : This compound has been shown to inhibit radical chain oxidation processes, suggesting potential antioxidant activity that may protect cells from oxidative stress .

- Antimicrobial Activity : Research indicates that tetrahydroquinolines can exhibit significant antibacterial and antifungal activities. The presence of the chlorine atom enhances its interaction with microbial targets .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its structural similarity to alkaloids suggests it may interfere with cancer cell proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including 7-chloro variants. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development . -

Cytotoxicity in Cancer Cells :

In vitro studies using MTT assays assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types . -

Neuroprotective Effects :

Research into neuroprotective agents has highlighted the potential of tetrahydroquinolines in mitigating neurodegenerative diseases. Preliminary studies suggest that 7-chloro derivatives may protect neuronal cells from apoptosis induced by oxidative stress .

Pharmacokinetics and Safety

While detailed pharmacokinetic data for this compound is limited, general properties of tetrahydroquinolines indicate:

- Absorption and Distribution : Likely moderate bioavailability due to lipophilicity.

- Metabolism : Expected hepatic metabolism similar to other quinoline derivatives.

- Excretion : Primarily renal.

The compound should be handled with care due to its potential toxicity at higher concentrations.

Eigenschaften

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCNWMWTLBSNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660680 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-34-8 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.